2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester
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Overview
Description
2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C14H20BFO2 and a molecular weight of 250.12 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 2,6-dimethyl-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like THF or dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.
Major Products
The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling, phenols from oxidation, and alcohols from reduction .
Scientific Research Applications
2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the biaryl product . The molecular targets include palladium catalysts and the boronic ester functional group .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylboronic acid pinacol ester
- 4-Formylphenylboronic acid pinacol ester
- 4-(Diphenylamino)phenylboronic acid pinacol ester
Uniqueness
2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
2-(4-fluoro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCGTUGVZBFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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